Pd-Catalyzed Cross-Coupling: O-Protected vs. Unprotected
Direct comparative studies demonstrate that while 4-bromo-5-nitroisoquinolin-1(2H)-one and its amino derivative fail to participate in Pd-catalyzed Stille, Suzuki-Miyaura, and Sonogashira couplings, O-protection as 1-methoxy or 1-benzyloxy derivatives enables high-yield couplings insensitive to electronic demands and steric bulk [1]. This represents a critical enabling step for constructing 4-substituted PARP inhibitor libraries.
| Evidence Dimension | Pd-catalyzed cross-coupling (Stille, Suzuki-Miyaura, Buchwald-Hartwig) reactivity |
|---|---|
| Target Compound Data | High yields (exact percentages not explicitly quantified in abstract but described as 'high yields') with insensitivity to electronic demands and severe steric bulk |
| Comparator Or Baseline | Unprotected 4-bromo-5-nitroisoquinolin-1(2H)-one and 5-amino-4-bromoisoquinolin-1-one: couplings completely failed (0% yield) |
| Quantified Difference | Qualitative difference from 'failed' to 'high yields' |
| Conditions | Stille, Suzuki, and Buchwald-Hartwig Pd-catalyzed cross-couplings with protected 1-methoxy- and 1-benzyloxy-4-bromo-5-nitroisoquinolines |
Why This Matters
This differential reactivity dictates synthetic strategy: O-protection of the lactam is mandatory for downstream diversification, making 5-nitroisoquinolin-1(2H)-one the only viable precursor for 4-substituted PARP inhibitors in this synthetic route.
- [1] Sunderland, P. T., et al. (2011). Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Organic & Biomolecular Chemistry, 9(3), 881-891. DOI: 10.1039/c0ob00665c View Source
